![molecular formula C10H17NO3S B6246795 methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate CAS No. 1189239-24-4](/img/no-structure.png)
methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate
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Overview
Description
Methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate (MPC) is an organosulfur compound that has been studied extensively for its potential applications in scientific research, especially in the fields of biochemistry and physiology. MPC is a versatile compound that is used in a variety of laboratory experiments and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
Methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate is believed to act as a competitive inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, which can have a variety of effects on the body.
Biochemical and Physiological Effects
methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate has been found to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate has also been found to have neuroprotective effects, and has been studied for its potential use in the treatment of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
Methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate is a versatile compound that is useful for a variety of laboratory experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. However, it is important to note that methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate is a potent inhibitor of acetylcholinesterase, and caution should be taken when handling and using it in laboratory experiments.
Future Directions
Methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate has a wide range of potential applications in scientific research, and there are many future directions that could be explored. These include the development of new drugs and therapies based on methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate, further research into its biochemical and physiological effects, and the development of new laboratory experiments and techniques that utilize methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate. Additionally, further research into its mechanism of action could lead to a better understanding of how it affects the body and how it could be used to treat various diseases and disorders.
Synthesis Methods
Methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate is most commonly synthesized from methyl 1-[3-(methylsulfanyl)propyl]pyrrolidine-2-carboxylate (methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate-P) and sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 25°C, and the resulting product is a white solid. The process is simple and efficient, and yields a high purity product.
Scientific Research Applications
Methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate has a variety of applications in scientific research. It has been studied extensively for its potential use in drug design and development, as well as in the fields of biochemistry and physiology. methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate has also been used in a variety of laboratory experiments, such as enzyme assays, protein crystallization, and enzyme kinetics.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate involves the reaction of methyl pyrrolidine-2-carboxylate with 3-(methylsulfanyl)propanoyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "Methyl pyrrolidine-2-carboxylate", "3-(Methylsulfanyl)propanoyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Add 3-(methylsulfanyl)propanoyl chloride dropwise to a solution of methyl pyrrolidine-2-carboxylate in anhydrous dichloromethane at 0°C to 5°C under nitrogen atmosphere.", "Add a base (e.g. triethylamine) to the reaction mixture and stir for 2 hours at room temperature.", "Quench the reaction with water and extract the product with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product." ] } | |
CAS RN |
1189239-24-4 |
Product Name |
methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate |
Molecular Formula |
C10H17NO3S |
Molecular Weight |
231.3 |
Purity |
95 |
Origin of Product |
United States |
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